Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
Ethyl 3-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate is a complex compound that has been synthesized as a potential antiviral and antimicrobial agent Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have shown promising antiviral activity .
Mode of Action
It is known that the compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antibacterial and/or antifungal activities , suggesting that this compound may affect similar pathways.
Result of Action
Compounds with similar structures have shown promising antiviral activity , suggesting that this compound may have similar effects.
Action Environment
It is known that similar compounds have shown promising antiviral activity , suggesting that this compound may also be influenced by similar environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often require specific solvents, temperatures, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and research .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Halogens, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce triazoloquinoxaline derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Studied for its potential antiviral and antimicrobial activities.
Medicine: Investigated for its anticancer properties, particularly its ability to intercalate DNA and inhibit cancer cell proliferation
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate can be compared with other triazoloquinoxaline derivatives, such as:
- 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine
- Triazoloquinoxaline-1-thiol
These compounds share similar structural features but differ in their functional groups and biological activities. This compound is unique due to its specific combination of functional groups, which contribute to its diverse biological activities .
Properties
IUPAC Name |
ethyl 3-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-4-31-23(30)15-8-7-9-16(12-15)24-19(29)13-32-22-21-27-26-20(14(2)3)28(21)18-11-6-5-10-17(18)25-22/h5-12,14H,4,13H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKLUANVVFYOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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